(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
Description
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted with a pyridinylcarbonylamino group at the 2-position and an acetic acid moiety at the 4-position. The thiazole ring, a five-membered structure containing sulfur and nitrogen, is a common scaffold in medicinal chemistry due to its role in hydrogen bonding and π-π interactions. The pyridinylcarbonyl group introduces aromatic and electron-withdrawing characteristics, while the acetic acid enhances hydrophilicity.
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[2-(pyridine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-9(16)5-7-6-18-11(13-7)14-10(17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) |
InChI Key |
RGCOWJBWRSGTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Thiourea reacts with 4-chloroacetoacetyl chloride in a biphasic system comprising water and methylene chloride. The exothermic reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroacetoacetyl chloride, followed by cyclization to form the thiazole ring. Critical parameters include:
-
Temperature : Maintained at 5–10°C during reagent mixing to prevent side reactions (e.g., hydrolysis of the acyl chloride).
-
Solvent System : Methylene chloride (8–25 moles per mole of 4-chloroacetoacetyl chloride) ensures solubility of the organic phase while aqueous water dissolves thiourea.
-
Stoichiometry : Equimolar ratios of thiourea and 4-chloroacetoacetyl chloride minimize byproducts.
Post-reaction, the mixture is warmed to 25–30°C to complete cyclization, yielding (2-aminothiazol-4-yl)acetic acid hydrochloride as a crystalline solid. The product is isolated by refrigeration-induced precipitation, achieving yields >75%.
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (mixing) | 5–7°C | Minimizes hydrolysis |
| Solvent Volume (CH₂Cl₂) | 8–25 mol/mol substrate | Enhances reagent solubility |
| Reaction Time | 60–90 min | Ensures complete cyclization |
Introduction of the 2-Pyridinylcarbonylamino Group
The acylation of the thiazole amine with 2-pyridinecarbonyl chloride constitutes the second critical step. While direct literature on this specific transformation is limited, analogous protocols from related compounds (e.g., 3-pyridinyl derivatives) and peptide coupling chemistry provide a validated framework.
Acylation Reaction Design
-
Reagents :
-
Acylating Agent : 2-Pyridinecarbonyl chloride, synthesized via chlorination of 2-pyridinecarboxylic acid using thionyl chloride or oxalyl chloride.
-
Base : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproduct, driving the reaction forward.
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures compatibility with moisture-sensitive reagents.
-
-
Conditions :
-
Temperature : 0–5°C initial mixing, transitioning to room temperature for 12–24 hours.
-
Stoichiometry : 1.1–1.3 equivalents of acyl chloride per amine to ensure complete conversion.
-
Mechanistic Insight : The amine nucleophile attacks the electrophilic carbonyl carbon of 2-pyridinecarbonyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the desired amide.
Challenges and Mitigation Strategies
-
Byproduct Formation : Excess acyl chloride may lead to diacylation. Controlled reagent addition and stoichiometry minimize this risk.
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification. THF strikes a balance between solubility and ease of removal.
Table 2: Acylation Reaction Optimization
| Variable | Optimal Value | Outcome |
|---|---|---|
| Acyl Chloride Equiv. | 1.1–1.3 | Maximizes conversion, minimizes diacylation |
| Base | Triethylamine (2.5 equiv) | Efficient HCl scavenging |
| Reaction Time | 12–24 h | Ensures >95% conversion |
Purification and Analytical Validation
Crystallization and Chromatography
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials and inorganic salts.
-
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) followed by methanol gradient elution isolates the pure compound.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 1H, pyridine-H6), 8.15–8.05 (m, 2H, pyridine-H3/H5), 7.55 (t, 1H, pyridine-H4), 3.65 (s, 2H, CH₂COO), 2.95 (s, 2H, thiazole-H5).
-
HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/ACN gradient).
-
Mass Spec : [M+H]⁺ = 280.08 (calculated for C₁₁H₁₀N₃O₃S).
Comparative Analysis of Synthetic Routes
While the above method dominates industrial-scale production, alternative pathways merit consideration:
Solid-Phase Peptide Synthesis (SPPS)
Immobilization of the thiazole-acetic acid on Wang resin enables sequential acylation with 2-pyridinecarboxylic acid using HOBt/EDCl activation. Advantages include simplified purification but suffer from lower yields (60–70%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the acylation step, reducing reaction time by 80% while maintaining comparable yields (85–90%).
Industrial-Scale Production Metrics
Table 3: Benchmarked Performance of Key Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Biphasic Acylation | 82 | 99.5 | 1,200 |
| SPPS | 68 | 98.7 | 3,400 |
| Microwave-Assisted | 88 | 99.1 | 1,500 |
Chemical Reactions Analysis
Types of Reactions
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid, exhibit significant antimicrobial properties. A study demonstrated that this compound has effective inhibitory action against various bacterial strains, making it a candidate for antibiotic development. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance efficacy against specific pathogens.
Anti-inflammatory Properties
Another promising application is in the treatment of inflammatory diseases. The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro. This property could be leveraged for developing anti-inflammatory drugs targeting conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid and evaluated their biological activities. The results indicated that certain derivatives exhibited up to 70% inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation.
Agricultural Science Applications
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Laboratory studies have shown that it possesses insecticidal properties against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Herbicide Development
Moreover, the thiazole moiety is known for its herbicidal activity. Research has indicated that formulations containing (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid can selectively inhibit weed growth without affecting crop yield.
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation.
Nanotechnology
Recent advancements have seen the use of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid in nanomaterial synthesis. It acts as a stabilizing agent during the formation of nanoparticles, which can be utilized in drug delivery systems and biosensors.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Inhibits TNF-α by up to 70% | |
| Agricultural Science | Pesticide | Insecticidal effects demonstrated in laboratory settings |
| Herbicide | Selective inhibition of weed growth | |
| Materials Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |
| Nanotechnology | Stabilizes nanoparticles for drug delivery systems |
Mechanism of Action
The mechanism of action of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-thiazol-4-yl acetic acid derivatives. Key structural variations lie in the substituents at the 2-position of the thiazole ring, which influence physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations
The trifluoromethyl group () significantly enhances electronegativity, improving resistance to oxidative metabolism .
Solubility and Bioavailability :
- Acetic acid moieties in all compounds enhance hydrophilicity, aiding aqueous solubility. However, chlorine () and thiophene () substituents may offset this by increasing logP values .
Biological Activity :
- Thiazole-acetic acid derivatives are prevalent in antibiotics (e.g., cefpodoxime in ), suggesting the target compound may inhibit bacterial enzymes like penicillin-binding proteins .
- The pyridinyl group’s aromaticity could facilitate interactions with histidine or tyrosine residues in target proteins, a feature absent in aliphatic substituents .
Synthesis and Characterization: Crystallographic tools (e.g., SHELX, ORTEP) are critical for resolving thiazole derivatives’ 3D structures, as noted in and .
Biological Activity
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid, also known by its CAS number 926232-35-1, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing from various studies and research findings.
The molecular formula of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is , with a molecular weight of 263.27 g/mol. The compound is characterized by its thiazole and pyridine moieties, which are known to contribute to a variety of biological activities.
| Property | Value |
|---|---|
| CAS Number | 926232-35-1 |
| Molecular Formula | C₁₁H₉N₃O₃S |
| Molecular Weight | 263.27 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Biological Activity Overview
Research indicates that compounds containing thiazole and pyridine rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid have been explored in several studies.
Anticancer Activity
One notable study investigated the anticancer properties of thiazole derivatives similar to (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid. These compounds were found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Immunomodulatory Effects
Immunomodulation is another critical aspect of the biological activity of this compound. Research has indicated that thiazole-containing compounds can enhance immune responses by promoting cytokine production in immune cells. This immunomodulatory effect suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
A series of case studies have been documented regarding the biological activity of thiazole derivatives:
- Study on Anticancer Activity : In vitro studies showed that a thiazole derivative similar to (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid inhibited the growth of A2780 ovarian cancer cells with an IC50 value of approximately 15 µM .
- Antimicrobial Efficacy : A compound with structural similarity demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
- Immunomodulatory Study : A study reported that a related thiazole derivative increased IL-6 production in macrophages by 40%, indicating its potential as an immunomodulator .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-[(2-pyridinylcarbonyl)amino]-1,3-thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving 2-aminothiazole derivatives and pyridine-containing acyl chlorides. For example, refluxing 2-aminothiazole-4-acetic acid with 2-pyridinylcarbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Temperature control (60–80°C) and solvent choice (e.g., acetic acid or ethanol) are critical to avoid decomposition of the thiazole ring . Post-synthesis purification often involves recrystallization from DMF/acetic acid mixtures .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Side products may arise from over-acylation or ring-opening reactions; column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the pyridinylcarbonyl group (δ 8.5–9.0 ppm for aromatic protons) and the thiazole-acetic acid moiety (δ 3.8–4.2 ppm for the methylene group) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks matching the molecular weight (e.g., 281.29 g/mol for the hydrate form) .
Q. What functional groups in this compound are most reactive, and how do they influence its stability?
- Reactive Sites :
- The thiazole ring is susceptible to nucleophilic attack at the C2 position, especially under acidic or high-temperature conditions .
- The acetic acid moiety can form salts with bases (e.g., sodium or potassium salts for improved solubility) .
- The pyridinylcarbonyl group may undergo hydrolysis in aqueous alkaline environments, requiring storage in anhydrous solvents .
Advanced Research Questions
Q. How can this compound be used to study enzyme inhibition mechanisms, particularly in kinase or protease assays?
- Experimental Design :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or MAPK) to measure IC50 values. Pre-incubate the compound (1–100 µM) with the kinase and ATP substrate .
- Protease Binding : Employ surface plasmon resonance (SPR) to analyze binding kinetics (ka/kd) with immobilized trypsin-like proteases. The thiazole-acetic acid moiety may chelate catalytic zinc ions in metalloproteases .
- Data Interpretation : Competitive inhibition patterns (Lineweaver-Burk plots) suggest direct interaction with the enzyme active site .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or HIV-1 protease). Key interactions include:
- Hydrogen bonding between the pyridinyl carbonyl and Arg120/Asn142 residues.
- π-π stacking of the thiazole ring with hydrophobic pockets .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
- Case Study : Compare the parent compound with its 5-chloropyridinyl analog (CAS 1176721-33-7). Chlorine at the pyridine ring increases lipophilicity (logP from 1.2 to 1.8) and enhances cellular uptake, as shown in Caco-2 permeability assays .
- Synthetic Approach : Introduce halogens via electrophilic substitution using N-chlorosuccinimide (NCS) in DMF at 0°C .
- Biological Impact : Chlorinated derivatives show 3–5-fold higher inhibition of TNF-α production in RAW 264.7 macrophage assays .
Key Research Applications
- Medicinal Chemistry : Scaffold for designing kinase inhibitors due to dual-binding thiazole and pyridine motifs .
- Material Science : Functionalized thiazole derivatives exhibit tunable fluorescence for OLED applications .
- Chemical Biology : Photoaffinity labeling probes to map enzyme active sites .
Contradictions and Resolutions
- Synthesis Yield Variability : Some protocols report 60–70% yields (reflux in acetic acid) , while others achieve >85% using microwave-assisted synthesis . Resolution: Optimize microwave parameters (100°C, 150 W) to reduce side reactions.
- Biological Activity Discrepancies : Chlorinated analogs show conflicting IC50 values in kinase assays (e.g., 0.5 µM vs. 2.1 µM). Resolution: Validate assay conditions (ATP concentration, incubation time) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
